molecular formula C18H19ClN2O4S B14969844 N-(4-chloro-2-methylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(4-chloro-2-methylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B14969844
M. Wt: 394.9 g/mol
InChI Key: CMJOWUFJNGBOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-2-methylphenyl)-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazepine ring, a methanesulfonyl group, and a carboxamide group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazepine ring This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N-(4-Chloro-2-methylphenyl)-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-chloro-2-methylphenyl)-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide include other benzoxazepine derivatives, sulfonyl-containing compounds, and carboxamide-containing compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of the methanesulfonyl group and the benzoxazepine ring, in particular, may confer specific properties that are not found in other similar compounds, making it a valuable subject for further study.

Properties

Molecular Formula

C18H19ClN2O4S

Molecular Weight

394.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C18H19ClN2O4S/c1-12-11-13(19)7-8-14(12)20-18(22)17-9-10-21(26(2,23)24)15-5-3-4-6-16(15)25-17/h3-8,11,17H,9-10H2,1-2H3,(H,20,22)

InChI Key

CMJOWUFJNGBOMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.